Cadmium 3,5,5-trimethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

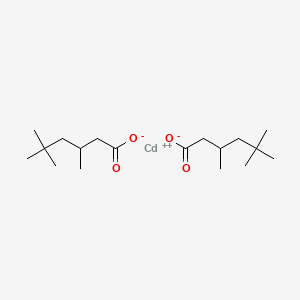

Cadmium 3,5,5-trimethylhexanoate (CAS: 36211-44-6; EC: 252-918-8) is a cadmium salt derived from 3,5,5-trimethylhexanoic acid (CAS: 512-34-5/3302-10-1), a branched carboxylic acid with a neo-structure at the terminal carbon. This compound is synthesized by reacting cadmium oxide or cadmium hydroxide with 3,5,5-trimethylhexanoic acid, forming a coordination complex. It is primarily used in industrial applications, including polymer stabilizers, lubricant additives, and catalysts for organic synthesis . Cadmium carboxylates are known for their thermal stability and solubility in nonpolar solvents, making them suitable for high-temperature processes. However, due to cadmium's toxicity, its use is regulated under global chemical safety guidelines (e.g., REACH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium 3,5,5-trimethylhexanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium metal or cadmium compounds with 3,5,5-trimethylhexanoic acid in large reactors. The process involves controlling the temperature and pressure to optimize yield and purity. The final product is often used in the manufacturing of coatings, plastics, and other materials .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.

Reduction: This compound can be reduced to cadmium metal under specific conditions, such as in the presence of reducing agents like hydrogen gas.

Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions in the presence of suitable ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts or complexes in aqueous or organic solvents.

Major Products Formed:

Oxidation: Cadmium oxide and organic by-products.

Reduction: Cadmium metal.

Substitution: New metal-organic complexes.

Scientific Research Applications

Cadmium 3,5,5-trimethylhexanoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.

Biology: Studied for its potential effects on biological systems and its role in metal ion transport and storage.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Mechanism of Action

The mechanism of action of cadmium 3,5,5-trimethylhexanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. This compound can also interfere with metal ion transport and storage pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Metal Carboxylates

Cadmium 3,5,5-trimethylhexanoate belongs to a broader class of metal carboxylates. Below is a comparison with analogous compounds:

| Compound | CAS/EC Number | Metal Center | Key Applications | Thermal Stability | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | 36211-44-6 / 252-918-8 | Cadmium (Cd²⁺) | Polymer stabilizers, catalysts | High (>200°C) | High (regulated carcinogen) |

| Barium 3,5,5-trimethylhexanoate | 36211-43-5 | Barium (Ba²⁺) | Lubricant additives, glass production | Moderate (~150°C) | Low (non-carcinogenic) |

| Cobalt 3,5,5-trimethylhexanoate | 68478-58-0 | Cobalt (Co²⁺) | Paint driers, oxidation catalysts | High (>180°C) | Moderate (skin sensitization) |

Key Findings :

- Cadmium vs. Barium : Cadmium derivatives exhibit superior thermal stability but pose significant health risks. Barium analogues are safer but less effective in high-temperature applications .

- Cadmium vs. Cobalt : Cobalt carboxylates are less toxic and widely used in coatings, but cadmium variants offer better performance in stabilizing PVC polymers .

Organic Derivatives: Esters and Polymers

This compound is structurally related to esters of 3,5,5-trimethylhexanoic acid. Comparative

Key Findings :

- Esters like vinyl 3,5,5-trimethylhexanoate are preferred in adhesives due to their hydrophobicity and adhesion to low-energy surfaces, outperforming cadmium salts in non-toxic applications .

Peroxide Derivatives

Tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPMH) shares the same carboxylic acid backbone but serves as a radical initiator:

| Property | This compound | TBPMH |

|---|---|---|

| CAS Number | 36211-44-6 | 95718-78-8 |

| Application | Polymer stabilization | Free radical polymerization |

| Decomposition Temperature | Stable up to 200°C | 70–90°C (active decomposition) |

| Regulatory Status | Restricted (Cd toxicity) | Hazardous (peroxide reactivity) |

Key Findings :

- TBPMH is highly reactive and used in low-temperature polymerization, whereas cadmium salts are inert stabilizers .

Notes

- Toxicity: this compound is classified as hazardous due to cadmium's bioaccumulative and carcinogenic properties. Substitutes like barium or cobalt carboxylates are recommended for safer industrial use .

- Market Trends: Esters and copolymers of 3,5,5-trimethylhexanoic acid dominate the market due to their versatility in coatings and adhesives, overshadowing cadmium derivatives .

- Research Gaps: Limited data exist on the environmental persistence of cadmium carboxylates compared to their organic analogues. Further studies on eco-friendly alternatives are critical .

Biological Activity

Cadmium 3,5,5-trimethylhexanoate is a cadmium complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties.

Synthesis and Characterization

This compound is synthesized through the coordination of cadmium ions with 3,5,5-trimethylhexanoic acid. Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis confirm the successful formation of the cadmium complex. The structural formula can be represented as [Cd(H2L)Cl2] with a molar ratio of 1:1 for cadmium to ligand.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably, it demonstrated significant activity against:

- Bacillus cereus

- Escherichia coli

The cadmium complex exhibited a higher antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin. The interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, was investigated through molecular docking studies. The scoring energy value for these interactions was noted to be -9.00 kcal/mol, indicating a strong binding affinity that could inhibit bacterial growth effectively .

Anticancer Properties

The anticancer potential of this compound was assessed using the MCF-7 breast cancer cell line. The cytotoxicity was evaluated using the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability. The results indicated that the cadmium complex had a notable cytotoxic effect with IC50 values comparable to those of cisplatin, a widely used chemotherapeutic agent:

| Compound | IC50 (µg/ml) |

|---|---|

| Cisplatin | 10 |

| Cadmium Complex | 25 |

| Ligand | 100 |

These findings suggest that this compound possesses promising anticancer properties, potentially acting as a therapeutic agent against breast cancer cells .

Metabolic Effects

Research has also highlighted the metabolic disruptions caused by cadmium exposure. In animal models treated with cadmium chloride (CdCl2), significant alterations in amino acid metabolism were observed. Key amino acids such as phenylalanine and tryptophan were found at elevated levels, implicating disturbances in metabolic pathways including the urea cycle and Krebs cycle. These changes were associated with increased oxidative stress and inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Protective Agents Against Cadmium Toxicity

Studies have explored potential protective agents against cadmium-induced toxicity. Resveratrol (RSV), a natural antioxidant, was shown to mitigate some of the biochemical alterations caused by cadmium exposure. In experiments where mice were treated with both CdCl2 and RSV, improvements in glycemic control and lipid profiles were noted, alongside reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare cadmium 3,5,5-trimethylhexanoate?

Cadmium carboxylates like this compound are typically synthesized via salt metathesis or direct reaction of cadmium oxide/hydroxide with the corresponding carboxylic acid. For example:

- Direct reaction : Cadmium oxide reacts with 3,5,5-trimethylhexanoic acid in a solvent (e.g., toluene) under reflux to yield the carboxylate.

- Salt metathesis : Cadmium chloride may react with sodium 3,5,5-trimethylhexanoate in aqueous or organic media.

Experimental optimization of stoichiometry, solvent polarity, and temperature is critical to avoid byproducts like Cd(OH)₂ .

Q. How can researchers characterize the structural and thermal properties of this compound?

Key techniques include:

- Spectroscopy : FT-IR to confirm carboxylate bonding (asymmetric COO⁻ stretch ~1540 cm⁻¹) and NMR for ligand environment analysis.

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures and residual cadmium oxide content.

- X-ray Diffraction (XRD) : For crystallographic data, though single-crystal growth may require slow evaporation in non-polar solvents.

Collision cross-section (CCS) data from ion mobility spectrometry (as in ) can predict molecular conformation in gas-phase studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Likely soluble in non-polar solvents (e.g., toluene, hexane) due to the branched alkyl chain, but poorly soluble in water. Exact solubility parameters require empirical determination.

- Stability : Thermal stability depends on ligand coordination. Differential Scanning Calorimetry (DSC) should be used to assess exothermic decomposition risks, especially near 100–150°C .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of cadmium particulates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Collect in sealed containers labeled for heavy metal waste.

Cadmium compounds are classified as carcinogenic (R45/R49) and toxic to aquatic life (R50/53). Refer to safety data for analogous cadmium carboxylates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Model ligand dissociation energies and cadmium coordination geometry to predict catalytic activity in polymerization or cross-coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

Collision cross-section predictions (e.g., ) validate computational models against experimental CCS values .

Q. What experimental strategies resolve contradictions in reported physicochemical data for cadmium carboxylates?

- Interlaboratory Studies : Standardize synthesis and characterization protocols (e.g., solvent purity, drying methods).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities.

Discrepancies in melting points or solubility may arise from varying ligand purity or hydration states .

Q. How does this compound compare to other metal carboxylates (e.g., cobalt, zinc) in catalytic applications?

- Activity Screening : Test in model reactions (e.g., styrene polymerization) to compare initiation efficiency and polymer molecular weight distribution.

- Kinetic Studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction rates.

Cobalt 3,5,5-trimethylhexanoate complexes ( ) may exhibit redox activity, whereas cadmium’s Lewis acidity could favor coordination-insertion mechanisms .

Q. What advanced techniques quantify trace cadmium release during degradation studies?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect Cd²⁺ ions at ppb levels in aqueous extracts.

- X-ray Absorption Spectroscopy (XAS) : Probe local coordination environment changes during degradation.

Combine with TGA-DSC to correlate thermal events with cadmium release .

Q. How can ligand modifications enhance the stability of this compound in high-temperature applications?

- Co-ligand Introduction : Add donor ligands (e.g., amines) to stabilize the cadmium center.

- Bulkier Substituents : Synthesize derivatives with longer alkyl chains to sterically hinder decomposition.

Analogous peroxides ( ) show improved stability with inert diluents, suggesting similar strategies for carboxylates .

Q. Methodological Considerations

Properties

CAS No. |

36211-44-6 |

|---|---|

Molecular Formula |

C18H34CdO4 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

cadmium(2+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.Cd/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

KWPUGVFGOSNYQG-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.